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Compound of Interest

Compound Name: Methyl propyl trisulfide

Cat. No.: B106692 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction
Methyl propyl trisulfide is a volatile organosulfur compound and a key contributor to the

characteristic flavor and aroma of various foods, particularly those from the Allium genus, such

as onions and garlic.[1][2][3] It is also utilized as a flavoring agent in the food industry and is

recognized as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug

Administration (FDA).[1][2] Accurate quantification of methyl propyl trisulfide is crucial for

quality control in food production, flavor profile analysis, and research into the bioactive

properties of food components. These application notes provide detailed protocols for the use

of methyl propyl trisulfide as a reference standard in food analysis, primarily focusing on gas

chromatography-mass spectrometry (GC-MS) techniques.

Physicochemical Properties of Methyl Propyl
Trisulfide
A comprehensive understanding of the physicochemical properties of methyl propyl trisulfide
is essential for its effective use as a reference standard.
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Property Value Reference

Chemical Formula C4H10S3 [4]

Molecular Weight 154.3 g/mol [2]

Appearance Pale yellow, mobile liquid [2][4]

Odor

Powerful, penetrating, warm,

herbaceous, reminiscent of

onion

[2][4][5]

Boiling Point 52°C at 1.2 mm Hg [4]

Density 1.095-1.101 g/mL at 25°C [2][6]

Refractive Index 1.558-1.570 at 20°C [2][4]

CAS Number 17619-36-2 [2][4]

FEMA Number 3308 [2]

Quantitative Data of Methyl Propyl Trisulfide in Food
Products
The following table summarizes the reported concentrations of methyl propyl trisulfide in the

essential oils of onion and garlic. It is important to note that concentrations in fresh or

processed foods are expected to be significantly lower.
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Food Product
Concentration/Perc
entage

Analytical Method Reference

Onion (Allium cepa)

Essential Oil

5.20% of total

essential oil
GC-MS [7]

Wild Garlic (Allium

vineale) Essential Oil

7.9–13.2% of total

essential oil
GC-MS [8]

Garlic (Allium sativum)

Essential Oil

7.26% of total

essential oil
GC-MS [7]

Garlic (Allium sativum)

Essential Oil

14.5–19.2% of total

essential oil
GC-MS [8]

Experimental Protocols
Preparation of Methyl Propyl Trisulfide Standard
Solutions for GC-MS Analysis
Accurate preparation of standard solutions is fundamental for the quantification of methyl
propyl trisulfide in food samples.

Materials:

Methyl propyl trisulfide reference standard (≥95% purity)

Methanol (HPLC grade)

Volumetric flasks (Class A)

Micropipettes

Procedure:

Primary Stock Solution (e.g., 1000 µg/mL):

Accurately weigh approximately 10 mg of methyl propyl trisulfide reference standard

into a 10 mL volumetric flask.
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Dissolve the standard in a small amount of methanol.

Bring the flask to volume with methanol.

Calculate the exact concentration based on the weight and purity of the standard.

Store the stock solution at -20°C in an amber vial to prevent degradation.

Working Standard Solutions:

Prepare a series of working standard solutions by serial dilution of the primary stock

solution with methanol.

Typical concentration ranges for calibration curves for volatile sulfur compounds are in the

ng/mL to low µg/mL range.[9] A suggested calibration curve might include the following

concentrations: 10, 25, 50, 100, 250, and 500 ng/mL.

Headspace Solid-Phase Microextraction (HS-SPME) and
GC-MS Analysis
HS-SPME is a sensitive and solvent-free extraction technique ideal for volatile compounds like

methyl propyl trisulfide in complex food matrices.

Materials and Equipment:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

Headspace vials (20 mL) with magnetic crimp caps

Heating and stirring module for SPME

Food sample (e.g., homogenized onion or garlic)

Sodium chloride (NaCl)
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Protocol:

Sample Preparation:

Homogenize the food sample to ensure uniformity.

Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace

vial.

For liquid samples, pipette a known volume into the vial.

Add a known amount of an internal standard if using this quantification method.

Add sodium chloride (e.g., 1-2 g) to increase the volatility of the analytes.[9]

HS-SPME Extraction:

Place the vial in the heating and stirring module.

Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30

minutes) to allow volatiles to partition into the headspace.[9]

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30

minutes) while maintaining the temperature and agitation.

GC-MS Analysis:

After extraction, immediately transfer the SPME fiber to the GC injection port for thermal

desorption of the analytes.

GC Parameters (Example):

Injector Temperature: 250°C

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

column.
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Oven Temperature Program: 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to

250°C at 10°C/min (hold 5 min).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Parameters (Example):

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Impact (EI) at 70 eV

Mass Scan Range: m/z 40-300

Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for

quantification. Key ions for methyl propyl trisulfide include m/z 154 (molecular ion),

111, and 79.

Quantification Method: External Standard Calibration
Inject the prepared working standard solutions into the GC-MS under the same conditions as

the samples.

Generate a calibration curve by plotting the peak area of methyl propyl trisulfide against

the corresponding concentration of the standards.

Determine the concentration of methyl propyl trisulfide in the food sample by interpolating

its peak area on the calibration curve.

Diagrams
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Caption: Experimental workflow for the quantification of methyl propyl trisulfide in food.
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Caption: Logical relationship for accurate quantification using a reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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